4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Catalog No.
S5317765
CAS No.
M.F
C18H15N3O3
M. Wt
321.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoqu...

Product Name

4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

IUPAC Name

4-methyl-9-phenyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

InChI

InChI=1S/C18H15N3O3/c1-21-16-15(17(23)20-18(21)24)12-7-11(10-5-3-2-4-6-10)8-14(22)13(12)9-19-16/h2-6,9,11H,7-8H2,1H3,(H,20,23,24)

InChI Key

RBEOREVXLDIJLX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=CC=C4

The exact mass of the compound 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is 321.11134135 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex organic compound characterized by its unique structure that includes a pyrimidine and isoquinoline ring system. It has three carbonyl groups located at positions 1, 3, and 7, which contribute to its classification as a trione. This compound is notable for its potential biological activities and applications in medicinal chemistry.

There is no current research available on the mechanism of action of this specific compound. However, dihydropyrimidoisoquinolones have been explored for their potential antimicrobial activity [].

The chemical reactivity of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione involves various reactions typical of compounds with carbonyl functionalities. These may include nucleophilic addition reactions at the carbonyl groups and cyclization reactions under specific conditions. The synthesis of this compound often employs one-pot condensation methods involving starting materials like amino derivatives and diketones under microwave irradiation or other catalytic conditions. The resulting products can undergo further modifications such as alkylation or acylation to yield derivatives with enhanced properties .

Research indicates that compounds related to 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione exhibit significant biological activities. For instance, similar pyrimidoisoquinolines have shown antifungal and antibacterial properties in vitro. These compounds are often evaluated against various microbial strains to assess their efficacy. The presence of multiple functional groups in the structure enhances their interaction with biological targets .

The synthesis of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can be accomplished through several methods:

  • One-Pot Synthesis: This method involves the condensation of starting materials such as 5-aminouracil with aldehydes and diketones under microwave irradiation. This approach is favored for its efficiency and reduced environmental impact .
  • Multicomponent Reactions: The synthesis can also be achieved using solvent-free multicomponent reactions that combine various reagents in a single step to form the desired product .
  • Cyclization Reactions: Cyclization of appropriate precursors under controlled conditions can lead to the formation of the pyrimidoisoquinoline structure .

The unique structure of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione makes it a candidate for various applications:

  • Pharmaceutical Development: Due to its biological activity against fungi and bacteria, this compound may be developed into new antimicrobial agents.
  • Chemical Probes: Its structural features could serve as a basis for designing chemical probes in biochemical research.

Interaction studies involving 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione focus on its binding affinity to specific biological targets such as enzymes or receptors. Preliminary studies suggest that modifications on the phenyl ring or carbonyl groups can significantly influence its biological activity and interaction profiles .

Several compounds share structural similarities with 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione:

Compound NameStructural FeaturesUnique Aspects
9-phenyl-4-propyl-9,10-dihydro-pyrimido[4,5-c]isoquinoline-1,3-trioneSimilar trione structure; different substituentsPropyl group alters solubility and activity
6-amino derivatives of isoquinolinesContains amino groups; varying ring structuresPotential for enhanced biological interactions
Pyrimido[5,4-b]quinolin derivativesDifferent ring fusion; varied carbonyl positionsDiverse pharmacological profiles

These comparisons highlight the unique aspects of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione in terms of its specific substituents and potential applications in medicinal chemistry. The distinct arrangement of functional groups contributes to its unique reactivity and biological properties .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

321.11134135 g/mol

Monoisotopic Mass

321.11134135 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-23-2023

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